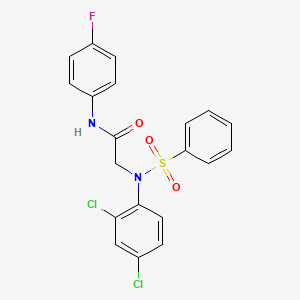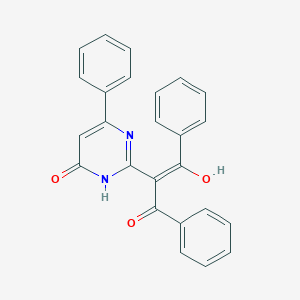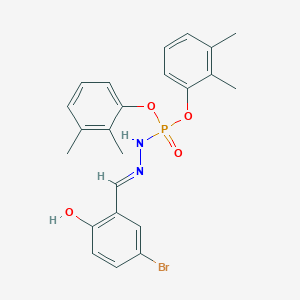
N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DFG-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DFG-10 belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are being investigated for their therapeutic potential in the treatment of various neurological disorders.
Mecanismo De Acción
DFG-10 acts by inhibiting the activity of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist of the NMDA receptor, and its availability is crucial for the proper functioning of this receptor. By inhibiting the reuptake of glycine, DFG-10 increases the availability of glycine in the synaptic cleft, thereby enhancing the activity of the NMDA receptor.
Biochemical and Physiological Effects
DFG-10 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which in turn enhances the activity of the NMDA receptor. Additionally, DFG-10 has been shown to increase the levels of glutamate in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFG-10 has several advantages as a research tool. It is a potent and selective inhibitor of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it an ideal tool for studying the role of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in various neurological disorders. However, DFG-10 also has some limitations. It has poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, DFG-10 has a short half-life, which can limit its efficacy in some experiments.
Direcciones Futuras
DFG-10 has several potential future directions for research. One area of interest is the potential use of DFG-10 in the treatment of Alzheimer's disease. The NMDA receptor has been implicated in the pathogenesis of Alzheimer's disease, and N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like DFG-10 have been shown to enhance the activity of this receptor. Additionally, DFG-10 has been shown to improve cognitive function, which could be beneficial in the treatment of Alzheimer's disease.
Another area of interest is the potential use of DFG-10 in the treatment of depression. N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like DFG-10 have been shown to enhance the activity of the NMDA receptor, which has been implicated in the pathogenesis of depression. Additionally, DFG-10 has been shown to increase the levels of glutamate in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention.
Conclusion
DFG-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a potent and selective inhibitor of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it an ideal tool for studying the role of N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in various neurological disorders. DFG-10 has several potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Future research in these areas could lead to the development of novel therapeutic agents for the treatment of these disorders.
Métodos De Síntesis
DFG-10 can be synthesized using a multi-step process that involves the reaction of different chemical reagents. The synthesis of DFG-10 involves the reaction of 2,4-dichlorobenzylamine with 4-fluorobenzyl bromide to form 2,4-dichloro-N-(4-fluorobenzyl)aniline. This intermediate compound is then reacted with phenylsulfonyl chloride to form N-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-N-(phenylsulfonyl)aniline. Finally, this compound is reacted with glycine to form DFG-10.
Aplicaciones Científicas De Investigación
DFG-10 has been extensively studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. N~2~-(2,4-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like DFG-10 have been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning and memory processes. Additionally, DFG-10 has been shown to improve cognitive function and reduce the negative symptoms associated with schizophrenia.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-14-6-11-19(18(22)12-14)25(29(27,28)17-4-2-1-3-5-17)13-20(26)24-16-9-7-15(23)8-10-16/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIUMKBBYXQBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-benzofuran-2-yl(hydroxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6134323.png)


![5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6134345.png)
![7-(4-isopropylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6134352.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
![3-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B6134370.png)
![N-cyclohexyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6134378.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6134386.png)

![2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6134393.png)
![N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6134404.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6134419.png)
